![molecular formula C18H22N2O2 B6641601 [3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)
[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone
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Overview
Description
[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug development, and biochemistry.
Mechanism of Action
The mechanism of action of [3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone involves the inhibition of key enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. The compound has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to modulate the levels of various biomolecules such as cytokines, growth factors, and enzymes. The compound has also been shown to affect the activity of various signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of [3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs with minimal side effects. However, the compound has certain limitations such as poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on [3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone. One of the areas of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of the compound. Another area of research is the identification of new targets and signaling pathways that can be targeted by the compound for the treatment of various diseases. Additionally, the compound can be further modified and optimized to improve its pharmacological properties and reduce its limitations.
Synthesis Methods
The synthesis of [3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone involves the reaction of 2-methyl-8-quinolinecarboxaldehyde with 3-(1-hydroxyethyl)piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.
Scientific Research Applications
[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[3-(1-hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-8-9-14-5-3-7-16(17(14)19-12)18(22)20-10-4-6-15(11-20)13(2)21/h3,5,7-9,13,15,21H,4,6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIGIJZPAINMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCCC(C3)C(C)O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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